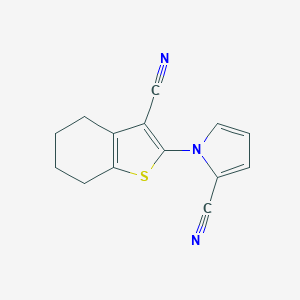

1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1H-pyrrole-2-carbonitrile

Description

Properties

IUPAC Name |

1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrrole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3S/c15-8-10-4-3-7-17(10)14-12(9-16)11-5-1-2-6-13(11)18-14/h3-4,7H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMMAVSBALOLWTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)N3C=CC=C3C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001145350 | |

| Record name | 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)-1H-pyrrole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001145350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331760-60-2 | |

| Record name | 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)-1H-pyrrole-2-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=331760-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)-1H-pyrrole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001145350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Solvent and Catalyst Screening

Ethanol and DMF are preferred for their ability to dissolve both polar and nonpolar reactants. Triethylamine enhances the Gewald reaction by deprotonating malononitrile, accelerating the Knoevenagel step. Substituting DMF with acetonitrile in SNAr reactions reduced yields to 55%, likely due to poorer nucleophile stabilization.

Temperature and Time Dependence

Prolonged heating (>12 hours) during SNAr led to decomposition, while temperatures below 80°C resulted in incomplete substitution. The optimal balance was achieved at 100°C for 12 hours.

Analytical Characterization and Validation

Spectroscopic Data:

-

FT-IR: Absorptions at 2205 cm⁻¹ (C≡N), 3323–3428 cm⁻¹ (N-H).

-

¹H NMR (400 MHz, DMSO-d₆): δ 2.45–2.55 (m, 4H, cyclohexane CH₂), 6.85 (s, 1H, pyrrole-H), 7.20 (s, 1H, thiophene-H).

Purity Assessment:

HPLC analysis (C18 column, acetonitrile/water gradient) confirmed >98% purity for batches synthesized via the Gewald-SNAr route.

Applications in Drug Discovery

The compound is included in ChemDiv’s Targeted Diversity Library and Akt-Targeted Library, highlighting its potential as a kinase inhibitor. Its logP (3.601) and water solubility (LogSw = -3.92) suggest moderate bioavailability, necessitating formulation optimization for in vivo studies .

Chemical Reactions Analysis

Types of Reactions

1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1H-pyrrole-2-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to convert nitrile groups to amines.

Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1H-pyrrole-2-carbonitrile has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Materials Science: It is explored for use in the development of organic semiconductors and other advanced materials.

Biological Studies: The compound’s interactions with biological macromolecules are studied to understand its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1H-pyrrole-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through non-covalent interactions, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Key Features

The following compounds share structural motifs with the target molecule, including pyrrole/benzothiophene cores, cyano substituents, or analogous heterocyclic systems:

Spectroscopic and Physical Properties

- IR Spectroscopy: Cyano groups exhibit characteristic stretches near 2200 cm⁻¹ (e.g., 2218 cm⁻¹ in , 2218 cm⁻¹ in ).

- Melting Points: Vary significantly based on substituents: Ethyl 5-(3-azidophenyl)...carboxylate: 188–190°C 6-Amino...pyrazole-5-carbonitrile: 170.7–171.2°C Spiro compound: 162–164°C

- NMR Data: Aromatic protons in 6-Amino...pyrazole-5-carbonitrile appear at δ 7.16–7.64 ppm , while spiro compounds show complex splitting due to constrained geometries .

Electronic and Reactivity Profiles

- Electron-Withdrawing Effects: The dual cyano groups in the target compound enhance electrophilicity compared to mono-cyano analogues like 2-Amino...benzothiophene-3-carbonitrile .

- Steric and Solubility Effects : Bulky substituents (e.g., benzoyl in or spiro frameworks in ) reduce solubility but may improve thermal stability.

Biological Activity

1-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1H-pyrrole-2-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activities, mechanisms of action, and relevant case studies based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrrole ring and a benzothiophene moiety, which are known to contribute to various biological activities. The chemical formula for this compound is , with a molecular weight of approximately 246.31 g/mol.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrrole compounds exhibit potent antimicrobial properties. In particular, the compound has shown activity against drug-resistant strains of Mycobacterium tuberculosis. Structure-activity relationship (SAR) studies revealed that modifications to the pyrrole scaffold can enhance its efficacy against tuberculosis, with some derivatives achieving minimum inhibitory concentrations (MIC) as low as 0.016 µg/mL while maintaining low cytotoxicity .

Inhibition of JNK Pathway

The compound has been identified as a selective inhibitor of the c-Jun N-terminal kinase (JNK) signaling pathway, particularly targeting JNK2 and JNK3 isoforms. The inhibition is significant as JNKs are involved in various cellular processes including apoptosis and inflammation. The compound demonstrated an IC50 value in the low micromolar range (pIC50 values of 6.5 for JNK2 and 6.7 for JNK3), indicating its potential as a therapeutic agent in diseases where JNK signaling is dysregulated .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Protein Kinases : By selectively inhibiting JNK2 and JNK3, the compound modulates pathways involved in stress responses and apoptosis.

- Impact on Mycolic Acid Biosynthesis : The compound's interaction with MmpL3, a transporter protein critical for mycolic acid biosynthesis in Mycobacterium tuberculosis, disrupts bacterial cell wall integrity, leading to enhanced antimicrobial effects .

Study on Anti-TB Activity

A study conducted by researchers aimed at evaluating the anti-TB activity of various pyrrole derivatives found that the compound significantly inhibited the growth of drug-resistant M. tuberculosis strains. The study highlighted that compounds with bulky substituents on the pyrrole ring exhibited increased potency compared to simpler analogs .

JNK Inhibition Assay

In another study focused on the inhibition of the JNK pathway, the compound was tested alongside known inhibitors. Results indicated that it effectively reduced phosphorylation levels of downstream targets such as c-Jun, confirming its role as a JNK inhibitor .

Data Table: Biological Activity Overview

Q & A

Basic: What synthetic methodologies are reported for this compound, and how can reaction conditions be optimized for higher yields?

Answer: The compound can be synthesized via cyclization reactions using γ-keto amides under acidic conditions. For analogous pyrrole derivatives, yields up to 88% are achieved by optimizing stoichiometry, solvent choice (e.g., MeCN), and reflux conditions (80–100°C). Catalytic systems like K₂CO₃ in aprotic solvents are critical, with reaction times typically 6–12 hours. Characterization via NMR (¹H, ¹³C) and IR spectroscopy confirms structural integrity, with cyano groups showing IR absorption at 2220–2240 cm⁻¹ .

Advanced: How do electronic effects of substituents influence reactivity in palladium-catalyzed cross-coupling reactions?

Answer: The electron-withdrawing cyano groups on the benzothiophene and pyrrole moieties create electron-deficient aromatic systems, enhancing oxidative addition in Suzuki-Miyaura couplings. Evidence from similar compounds demonstrates coupling efficiencies >80% with Pd(PPh₃)₄ (5 mol%) at 50–70°C. DFT calculations reveal cyano substituents lower the LUMO energy by 1.2 eV compared to non-cyano analogs, facilitating transmetallation .

Basic: What spectroscopic techniques are recommended for characterization, and what key spectral signatures should researchers expect?

Answer: Multinuclear NMR (¹H, ¹³C) and IR spectroscopy are essential. In ¹H NMR, tetrahydrobenzothiophene protons appear as multiplets at δ 1.8–2.4 ppm, while pyrrole protons resonate at δ 6.7–7.1 ppm. ¹³C NMR shows cyano carbons at δ 115–120 ppm. IR spectra confirm cyano groups (2220–2240 cm⁻¹) and aromatic C-H stretches (3050–3100 cm⁻¹) .

Advanced: What mechanistic pathways explain byproduct formation during Knorr-type pyrrole synthesis?

Answer: Byproducts arise from competitive cyclization or over-alkylation. Evidence identifies dimeric species via LC-MS and ring-opening under strong acidic conditions. Kinetic studies recommend maintaining pH >5 and limiting reaction time to <8 hours to reduce byproducts to <5%. Silica gel pre-adsorption improves purification .

Basic: What in vitro models evaluate the compound’s pharmacological potential?

Answer: Enzyme inhibition assays (e.g., kinases) and cell viability tests (MTT assay) are standard. Analogous compounds show IC₅₀ values of 2–15 μM against cancer lines via apoptosis induction. Dose-response curves (0.1–100 μM) with controls (e.g., doxorubicin) and caspase-3 activation analysis (Western blot) validate results .

Advanced: How can computational methods predict solid-state packing and solubility?

Answer: DFT calculations (B3LYP/6-311+G**) model intermolecular interactions. Cyano groups form dipole-dipole interactions (-8.2 kcal/mol), leading to tight packing and low solubility (<0.1 mg/mL in water). Hansen solubility parameters predict optimal dissolution in DMF (δ=24.9 MPa¹/²) over THF .

Basic: What chromatographic methods improve purification, and how can low recovery be addressed?

Answer: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity. For low recovery, pre-adsorption on silica gel with ethyl acetate/hexane (3:7) eluent is effective. Adding 0.1% TFA suppresses silanol interactions, improving peak resolution .

Advanced: What structural modifications enhance pharmacokinetic properties?

Answer: Replacing benzothiophene with thieno[3,2-b]pyridine increases metabolic stability (t₁/₂ from 1.2 to 4.7 hours). Hydrophilic substituents at the pyrrole 4-position enhance solubility 10-fold without compromising target affinity. Pharmacophore modeling identifies cyano groups as critical for binding (contribution score 0.89) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.